molecular formula C11H18O2 B12652617 Cyclooct-4-en-1-yl propionate CAS No. 94139-00-1

Cyclooct-4-en-1-yl propionate

Cat. No.: B12652617
CAS No.: 94139-00-1
M. Wt: 182.26 g/mol
InChI Key: GYPGHUSMHOALCO-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-4-en-1-yl propionate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclooctene, where a propionate group is attached to the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooct-4-en-1-yl propionate can be synthesized through the esterification of cyclooct-4-en-1-ol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the propionate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: this compound oxide.

    Reduction: Cyclooct-4-en-1-ol.

    Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclooct-4-en-1-yl propionate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-yl propionate involves its reactivity with various chemical reagents. The ester group can undergo hydrolysis to release the corresponding alcohol and acid. In bioorthogonal chemistry, the compound can participate in click reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), to form stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

    Cyclooct-4-en-1-ol: The alcohol derivative of cyclooctene.

    Cyclooct-4-en-1-yl acetate: An ester similar to cyclooct-4-en-1-yl propionate but with an acetate group.

    Cyclooct-4-en-1-yl butyrate: Another ester derivative with a butyrate group.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other cyclooctene derivatives. Its ability to participate in bioorthogonal reactions makes it particularly valuable in biological and medicinal chemistry.

Properties

CAS No.

94139-00-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] propanoate

InChI

InChI=1S/C11H18O2/c1-2-11(12)13-10-8-6-4-3-5-7-9-10/h3-4,10H,2,5-9H2,1H3/b4-3-

InChI Key

GYPGHUSMHOALCO-ARJAWSKDSA-N

Isomeric SMILES

CCC(=O)OC1CCC/C=C\CC1

Canonical SMILES

CCC(=O)OC1CCCC=CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.